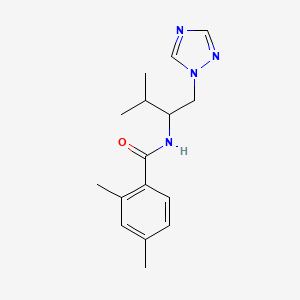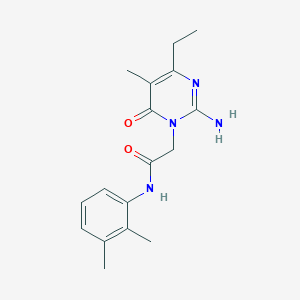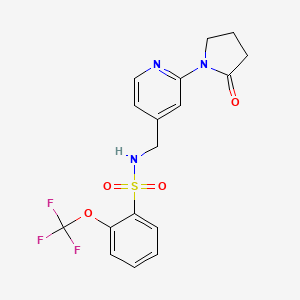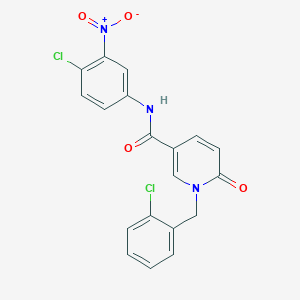![molecular formula C19H18ClN3O3S B2596821 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-63-0](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been studied . The molecular structure was determined using X-ray diffraction . The crystal structure is monoclinic, with a = 5.671 (4) Å, b = 18.225 (13) Å, c = 17.99 (2) Å, β = 90.18 (4)°, V = 1859 (3) Å^3, Z = 4 .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research into similar quinazoline derivatives has shown advancements in synthetic methodologies. For instance, studies have reported on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing a novel pathway to quinazolinediones with potential for diverse chemical applications (Azizian et al., 2000). Furthermore, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization highlights innovative approaches to creating complex heterocyclic systems with potential pharmacological relevance (Kut et al., 2020).
Biological Activities and Potential Applications
Compounds structurally related to 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been explored for their biological activities. Notably, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been studied as nonclassical antifolate inhibitors of thymidylate synthase, exhibiting potential as antitumor and antibacterial agents (Gangjee et al., 1996). Such compounds open avenues for the development of new therapeutic agents targeting specific biochemical pathways.
Additionally, a clubbed quinazolinone and 4-thiazolidinone compound has shown promising in vitro antibacterial and antifungal activities, suggesting the potential for new antimicrobial agents (Desai et al., 2011). These findings underscore the broad spectrum of biological activities exhibited by quinazoline derivatives and related compounds, reinforcing their importance in drug discovery and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzylamine with 2-methoxyethyl isocyanate to form the intermediate, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamoylbenzylamine. This intermediate is then reacted with 2-mercaptoquinazolin-4-one to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-methoxyethyl isocyanate", "2-mercaptoquinazolin-4-one" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-methoxyethyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamoylbenzylamine.", "Step 2: The intermediate from step 1 is then reacted with 2-mercaptoquinazolin-4-one in the presence of a suitable solvent and a catalyst to form the final product, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
422528-63-0 |
Formule moléculaire |
C19H18ClN3O3S |
Poids moléculaire |
403.88 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) |
Clé InChI |
GISXATNOLIPMBT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)
![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
